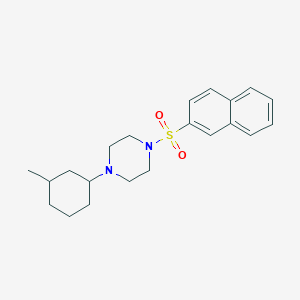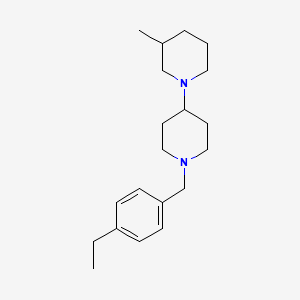![molecular formula C22H18N4O3 B10884206 4-{(2E)-2-[1-(4-methoxyphenyl)-2-phenylethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10884206.png)
4-{(2E)-2-[1-(4-methoxyphenyl)-2-phenylethylidene]hydrazinyl}-3-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[1-(4-METHOXYPHENYL)-2-PHENYLETHYLIDENE]HYDRAZINO}-3-NITROBENZONITRILE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a methoxyphenyl group, a phenylethylidene group, a hydrazino group, and a nitrobenzonitrile group, making it a versatile molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1-(4-METHOXYPHENYL)-2-PHENYLETHYLIDENE]HYDRAZINO}-3-NITROBENZONITRILE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with 3-nitrobenzonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[1-(4-METHOXYPHENYL)-2-PHENYLETHYLIDENE]HYDRAZINO}-3-NITROBENZONITRILE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized compounds.
Applications De Recherche Scientifique
4-{2-[1-(4-METHOXYPHENYL)-2-PHENYLETHYLIDENE]HYDRAZINO}-3-NITROBENZONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-{2-[1-(4-METHOXYPHENYL)-2-PHENYLETHYLIDENE]HYDRAZINO}-3-NITROBENZONITRILE involves its interaction with specific molecular targets and pathways. The compound’s hydrazino and nitro groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline: A similar Schiff base compound with different substituents.
1-(4-Methoxyphenyl)-2-phenylethane: A related compound with a similar methoxyphenyl group but different overall structure.
Uniqueness
4-{2-[1-(4-METHOXYPHENYL)-2-PHENYLETHYLIDENE]HYDRAZINO}-3-NITROBENZONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H18N4O3 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
4-[(2E)-2-[1-(4-methoxyphenyl)-2-phenylethylidene]hydrazinyl]-3-nitrobenzonitrile |
InChI |
InChI=1S/C22H18N4O3/c1-29-19-10-8-18(9-11-19)21(13-16-5-3-2-4-6-16)25-24-20-12-7-17(15-23)14-22(20)26(27)28/h2-12,14,24H,13H2,1H3/b25-21+ |
Clé InChI |
HDRKNZBXVIPHRP-NJNXFGOHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2)C#N)[N+](=O)[O-])/CC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)C#N)[N+](=O)[O-])CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10884126.png)
![2-[4-(4-Chloro-3,5-dimethylphenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B10884127.png)


![1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10884167.png)
![Azepan-1-yl{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}methanone](/img/structure/B10884186.png)
![Azepan-1-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B10884189.png)

-yl)methanone](/img/structure/B10884213.png)
![N-(4-{[4-(4-fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884221.png)

![1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10884230.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10884238.png)

